2-Ethylacrolein

Catalog No.
S576455
CAS No.
922-63-4
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylacrolein

CAS Number

922-63-4

Product Name

2-Ethylacrolein

IUPAC Name

2-methylidenebutanal

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6/h4H,2-3H2,1H3

InChI Key

GMLDCZYTIPCVMO-UHFFFAOYSA-N

SMILES

CCC(=C)C=O

Synonyms

2-ethylacrolein, alpha-ethylacrolein

Canonical SMILES

CCC(=C)C=O

Organic Synthesis

-Ethylacrolein serves as a versatile building block for the synthesis of more complex organic molecules. Its reactive double bond and aldehyde functional group allow it to participate in various reactions, including:

  • Diels-Alder reactions: These reactions involve the cycloaddition of a diene (molecule with two double bonds) and a dienophile (molecule with a double bond and an electron-withdrawing group) to form a six-membered ring. 2-Ethylacrolein can act as either the diene or the dienophile depending on the reaction conditions [].
  • Carbonyl condensation reactions: These reactions involve the formation of a new carbon-carbon bond between a carbon atom with a double bond and an oxygen atom (carbonyl group) and another carbon atom. 2-Ethylacrolein can participate in various types of condensation reactions like the aldol condensation and the Knoevenagel condensation, leading to diverse structures [].

These reactions are crucial for the synthesis of various organic compounds, including pharmaceuticals, natural products, and functional materials.

Chemical Biology

-Ethylacrolein exhibits interesting biological activities, making it a valuable tool in chemical biology research. Studies suggest its potential in:

  • Probing cellular processes: Due to its reactive nature, 2-ethylacrolein can modify cellular components like proteins and nucleic acids. By studying the effects of these modifications on cellular functions, researchers can gain insights into various biological processes [].
  • Modeling environmental stressors: 2-ethylacrolein is structurally similar to certain environmental toxins and reactive aldehydes formed during lipid peroxidation. Understanding how cells respond to 2-ethylacrolein can provide valuable insights into the mechanisms of cellular damage caused by these toxins [].

2-Ethylacrolein is an organic compound with the molecular formula C₅H₈O. It is characterized by a vinyl group and an aldehyde functional group, making it a member of the α,β-unsaturated aldehyde family. The compound appears as a colorless to pale yellow liquid with a pungent odor and is known for its flammability and acute toxicity. It has several synonyms, including alpha-ethylacrolein, and is primarily used in organic synthesis and as an intermediate in chemical manufacturing .

Currently, there is no significant research available on the specific mechanism of action of 2-ethylacrolein in biological systems.

Due to the structural similarity to acrolein, 2-ethylacrolein is likely to be toxic and irritating. It is expected to be harmful upon inhalation, ingestion, and skin contact. Specific data on its toxicity is lacking and it should be handled with appropriate personal protective equipment in a well-ventilated laboratory setting [].

Further Research Needed

While this analysis provides a general overview of 2-ethylacrolein, more research is needed to fully understand its properties and potential applications. Additional studies could investigate:

  • Its environmental fate and potential for biodegradation.
  • Its detailed reactivity in various reaction conditions.
  • Its potential toxicity and its interaction with biological systems.
Typical of unsaturated aldehydes:

  • Aldol Condensation: It can undergo aldol condensation reactions, particularly when reacted with other aldehydes or ketones, leading to the formation of more complex molecules.
  • Hydrogenation: The compound can be hydrogenated to yield 2-ethyl-3-hydroxybutyraldehyde.
  • Reactions with Ozone: In atmospheric chemistry, 2-ethylacrolein reacts with ozone, producing formaldehyde and acetaldehyde as major products .

Research indicates that 2-ethylacrolein exhibits significant biological activity. It has been studied for its potential effects on human health due to its irritant properties. The compound can cause respiratory irritation and has been identified as a potential mutagen. Its acute toxicity necessitates careful handling in laboratory and industrial settings .

Several methods exist for synthesizing 2-ethylacrolein:

  • Aldol Condensation: A common laboratory method involves the gas-phase aldol condensation of n-butyraldehyde and formaldehyde over silica catalysts .
  • Direct Synthesis: Another method includes the reaction of n-butyraldehyde with acetaldehyde under controlled conditions to yield 2-ethylacrolein .
  • Chemical Catalysis: Rhodium-catalyzed reactions have also been employed to synthesize derivatives of 2-ethylacrolein, demonstrating its versatility in organic synthesis .

Studies on the interactions of 2-ethylacrolein with other compounds reveal its reactive nature. For instance, its reactions with nitrogen oxides in the atmosphere produce various carbonyl products. Understanding these interactions is crucial for assessing its environmental impact and potential health risks associated with exposure .

Several compounds share structural similarities with 2-ethylacrolein, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
AcroleinC₃H₄OSmaller size; highly toxic; used as a biocide.
MethacroleinC₄H₆OSimilar reactivity; used in polymer production.
3-MethylbutanalC₅H₁₂OAliphatic aldehyde; different functional group behavior.

Uniqueness of 2-Ethylacrolein:
2-Ethylacrolein stands out due to its specific combination of an ethyl group attached to an acrolein backbone, which influences its reactivity and applications in organic synthesis. Its distinct odor profile also differentiates it from similar compounds.

XLogP3

1.2

Boiling Point

92.5 °C

LogP

1.24 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

922-63-4

Wikipedia

2-Ethylacrylaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types